Molecular Weight and Carbon Chain Differentiation from trans-2-Decenedioyl-CoA
trans-2-Octenedioyl-CoA (C29H46N7O19P3S, MW 921.70 g/mol) differs from the longer-chain analog trans-2-decenedioyl-CoA (C31H50N7O19P3S, MW 949.75 g/mol) by exactly two methylene units in the acyl chain . This 28 Da mass difference enables unambiguous chromatographic separation and MS-based discrimination when studying chain-length-dependent substrate specificity of peroxisomal enzymes . While no direct enzyme kinetic comparison between these two specific compounds has been published, class-level evidence indicates that medium-chain dicarboxylyl-CoA synthetase activity in rat liver microsomes exhibits chain-length preference for C6-C10 dicarboxylates, with octenedioyl-CoA representing the mid-point of this optimal range [1].
| Evidence Dimension | Molecular weight and chain length differentiation |
|---|---|
| Target Compound Data | C29H46N7O19P3S; MW = 921.70 g/mol; C8 dicarboxylate chain with trans-2 unsaturation |
| Comparator Or Baseline | trans-2-Decenedioyl-CoA: C31H50N7O19P3S; MW = 949.75 g/mol; C10 dicarboxylate chain |
| Quantified Difference | ΔMW = 28.05 Da (ΔC2H4); retention time and MS precursor ion differ |
| Conditions | Chromatographic and mass spectrometric separation; molecular formula comparison |
Why This Matters
Chain-length-specific enzyme studies require the exact C8 species; the C10 analog cannot substitute due to altered binding pocket complementarity.
- [1] Vamecq, J., et al. (cited in Rhea Database). Microsomal dicarboxylyl-CoA synthetase activity in rat liver showing chain-length preference for C6-C10 dicarboxylates. View Source
